Monocarboxy Isononyl Phthalate-d4
CAS No.:
Cat. No.: VC0204108
Molecular Formula: C₁₈H₂₀D₄O₆
Molecular Weight: 340.4
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C₁₈H₂₀D₄O₆ |
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Molecular Weight | 340.4 |
Introduction
Chemical Identity and Structure
Monocarboxy Isononyl Phthalate-d4 is a deuterated analog of monocarboxy isononyl phthalate, containing four deuterium atoms strategically positioned on the benzene ring. This stable isotope-labeled compound maintains identical chemical behavior to its non-deuterated counterpart while providing mass spectrometric differentiation, making it ideal for use as an internal standard in quantitative analyses.
Basic Chemical Properties
The compound possesses distinct chemical characteristics that define its utility as an analytical standard. These properties include:
Property | Value |
---|---|
Molecular Formula | C18D4H20O6 |
Molecular Weight | 340.404 |
Accurate Mass | 340.182 |
HPLC Purity | >95% |
Product Format | Neat |
SIL Type | Deuterium |
The molecular structure features a phthalic acid backbone with a nine-carbon carboxylic acid chain attached via an ester linkage. The four deuterium atoms replace hydrogen atoms on the benzene ring positions 3, 4, 5, and 6, creating the tetradeuterio designation .
Structural Nomenclature
According to IUPAC nomenclature, the compound is formally designated as 2-(9-carboxynonoxycarbonyl)-3,4,5,6-tetradeuteriobenzoic acid. This systematic name precisely describes the arrangement of functional groups and deuterium atoms within the molecule . The SMILES notation provides a line notation representation of the structure: [2H]c1c([2H])c([2H])c(C(=O)OCCCCCCCCCC(=O)O)c(C(=O)O)c1[2H] .
Analytical Applications
Monocarboxy Isononyl Phthalate-d4 serves critical functions in modern analytical chemistry, particularly in environmental and biomonitoring studies focused on phthalate exposure assessment.
Internal Standardization
As a deuterated analog, this compound functions as an ideal internal standard for quantifying phthalate metabolites in biological samples. Internal standards compensate for variations in sample preparation, extraction efficiency, and instrumental response, thereby enhancing analytical accuracy and precision. The inclusion of four deuterium atoms creates sufficient mass separation from the native analyte while maintaining near-identical chemical behavior during sample processing .
Mass Spectrometric Analysis
In liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications, Monocarboxy Isononyl Phthalate-d4 provides reliable quantification of monocarboxy isononyl phthalate (MCOP), a metabolite of diisononyl phthalate (DINP). The compound's deuterium labeling creates a predictable mass shift that allows clear differentiation between the internal standard and the native analyte in mass spectra .
Research methodologies typically employ this standard at controlled concentrations added to samples prior to extraction and analysis. The ions selected for quantification typically include m/z 445 for D4-DiNP (Monocarboxy Isononyl Phthalate-d4), compared to m/z 441 for native DiNP metabolites .
Relevance in Phthalate Biomonitoring
Phthalate metabolite measurement in biological specimens represents a critical approach for assessing human exposure to these ubiquitous environmental chemicals. Monocarboxy Isononyl Phthalate-d4 plays an essential role in this biomonitoring landscape.
Relationship to DINP Exposure
Monocarboxy Isononyl Phthalate (MCOP) serves as a primary biomarker for human exposure to diisononyl phthalate (DINP), a high-molecular-weight phthalate plasticizer used extensively in consumer products. DINP represents a significant environmental contaminant with potential health implications .
Studies measuring MCOP in urine samples rely on Monocarboxy Isononyl Phthalate-d4 for accurate quantification. In biomonitoring research, this metabolite has been detected at measurable levels in the majority of study participants, suggesting widespread exposure to DINP .
Analytical Methodology
The analytical procedures employing Monocarboxy Isononyl Phthalate-d4 involve sophisticated sample preparation and instrumental techniques optimized for accurate metabolite quantification.
Sample Preparation
Typical analytical workflows involve several key steps:
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Enzymatic deconjugation of glucuronidated metabolites using β-glucuronidase
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Addition of internal standards, including Monocarboxy Isononyl Phthalate-d4
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Solid-phase extraction for sample cleanup and concentration
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Liquid chromatographic separation followed by tandem mass spectrometry detection
The inclusion of Monocarboxy Isononyl Phthalate-d4 prior to sample processing ensures that any losses or variations affecting the target analyte similarly affect the internal standard, thereby maintaining quantitative accuracy .
Chromatographic and Mass Spectrometric Conditions
LC-MS/MS analysis typically employs specific conditions optimized for phthalate metabolite detection. Key parameters include:
Parameter | Typical Conditions |
---|---|
Column | C18 reverse-phase (e.g., 100 mm × 2.1 mm, 3.5 μm) |
Mobile Phase | Gradient of aqueous methanol with formic acid |
Flow Rate | 0.3 mL/min |
Ionization | Electrospray ionization (ESI), often detecting sodium adducts |
Detection | Multiple reaction monitoring (MRM) |
Monitored Transitions | m/z 445 for Monocarboxy Isononyl Phthalate-d4 |
Occupational and Environmental Applications
Beyond biomonitoring, Monocarboxy Isononyl Phthalate-d4 plays important roles in occupational and environmental exposure assessment for phthalates.
Air Monitoring Studies
Research examining occupational exposure to phthalates utilizes Monocarboxy Isononyl Phthalate-d4 as an internal standard for air sample analysis. These studies employ collection media such as OVS (OSHA Versatile Sampler) tubes containing glass fiber filters, Tenax resin, and polyurethane foam to capture airborne phthalates .
The analytical approach typically involves:
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Extraction of collection media with methanol containing Monocarboxy Isononyl Phthalate-d4
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Ultrasonic extraction followed by filtration
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LC-MS/MS analysis with monitoring of sodium adducts
Such methodologies provide accurate assessment of workplace exposure to phthalates, particularly in plastics manufacturing and processing facilities where these compounds may be present in higher concentrations.
Quality Control and Method Validation
Monocarboxy Isononyl Phthalate-d4 serves as a crucial component in quality control and method validation procedures for phthalate analysis. Its inclusion in analytical batches allows monitoring of method performance through:
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Recovery assessment
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Precision evaluation
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Matrix effect compensation
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Instrument performance monitoring
These quality control measures ensure reliable analytical results in regulatory, research, and clinical applications focused on phthalate exposure assessment .
Comparison with Related Phthalate Standards
Monocarboxy Isononyl Phthalate-d4 belongs to a broader family of deuterated phthalate metabolite standards used in comprehensive exposure assessment.
Related Deuterated Standards
Several deuterated phthalate metabolite standards complement Monocarboxy Isononyl Phthalate-d4 in analytical panels:
Compound | Molecular Formula | Parent Phthalate |
---|---|---|
Mono-2-ethylhexyl phthalate-d4 | C16D4H18O4 | DEHP |
Mono-2-ethyl-5-oxohexyl phthalate-d4 | C16D4H18O5 | DEHP |
Mono-2-ethyl-5-hydroxyhexyl phthalate-d4 | C16D4H20O5 | DEHP |
Mono-2-ethyl-5-carboxypentyl phthalate-D4 | C16D4H18O6 | DEHP |
Mono-n-butyl phthalate-d4 | C12D4H12O4 | DBP |
Mono-ethyl phthalate-d4 | C10D4H8O4 | DEP |
These standards collectively enable comprehensive assessment of exposure to multiple phthalate compounds, with each deuterated standard serving as the reference for its corresponding native metabolite .
Analytical Considerations
When employed in multi-analyte methods, Monocarboxy Isononyl Phthalate-d4 must be evaluated for potential interferences with other phthalate metabolites. Chromatographic separation and mass spectrometric selectivity are essential to ensure accurate quantification of each analyte in complex biological matrices .
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